molecular formula C21H26N4O3 B2945756 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-28-1

2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2945756
CAS No.: 1272756-28-1
M. Wt: 382.464
InChI Key: WOAMURYPMBZGTI-UHFFFAOYSA-N
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Description

The compound “2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a methoxyphenyl group, which is a derivative of phenylpiperazine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a piperazine ring, a pyrido[3,2-b][1,4]oxazin-3-one group, and a methoxyphenyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a piperazine ring could influence its solubility and stability. The methoxyphenyl group could also influence its reactivity .

Scientific Research Applications

Antimicrobial and Anticonvulsant Activity

  • Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Certain derivatives have shown promising results against various microorganisms, indicating potential as new antimicrobial agents (Bektaş et al., 2007). Additionally, some derivatives have demonstrated anticonvulsant activity, suggesting potential utility in the treatment of seizures (Aytemir et al., 2010).

Anticancer and Antioxidant Properties

  • Research has also focused on the synthesis of new compounds with potential anticancer and antioxidant activities. The structural modifications of this compound have led to derivatives with promising anticancer properties, which could contribute to the development of new therapeutic agents (Mahmoud et al., 2017).

Molecular Docking and Binding Affinity

  • The compound has been used as a base for creating analogs that exhibit binding affinity to certain receptors, indicating its utility in the design of receptor-targeted drugs. Molecular docking studies of these analogs provide insights into their potential mechanisms of action and interactions with biological targets (Parveen et al., 2017).

Synthesis and Structural Analysis

  • There has been significant interest in the synthesis of novel derivatives of this compound for various pharmacological studies. Structural analyses, including crystal structure studies and DFT calculations, have been conducted to understand the properties and potential applications of these derivatives (Kumara et al., 2017).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. Given the therapeutic potential of similar compounds, it could be of interest for drug discovery, particularly in the context of diseases that involve the monoamine neurotransmitters .

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-17-7-3-2-6-16(17)25-14-12-24(13-15-25)11-5-9-19-21(26)23-20-18(28-19)8-4-10-22-20/h2-4,6-8,10,19H,5,9,11-15H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAMURYPMBZGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC3C(=O)NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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